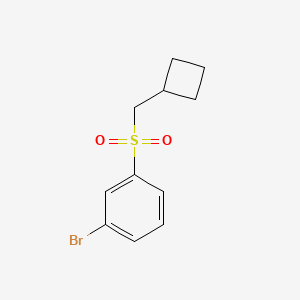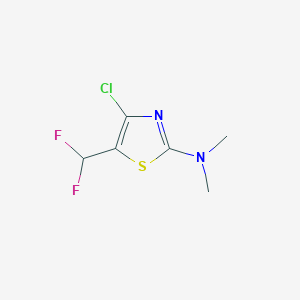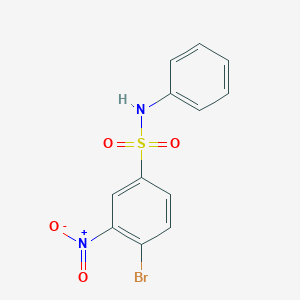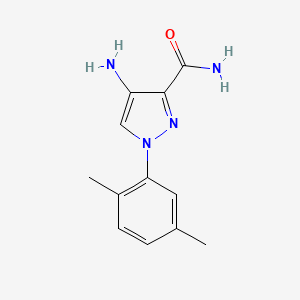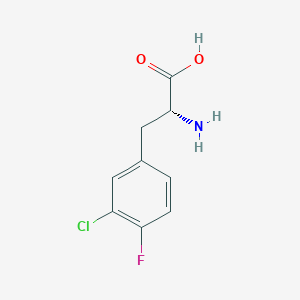
3-Chloro-4-fluoro-D-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-fluoro-D-phenylalanine: is a synthetic amino acid derivative characterized by the presence of chlorine and fluorine atoms on the phenyl ring of phenylalanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-fluoro-D-phenylalanine typically involves the introduction of chlorine and fluorine atoms onto the phenylalanine molecule. One common method involves the use of 3-chloro-4-fluoronitrobenzene as a starting material, which undergoes a hydrogenation substitution reaction under the catalysis of 1% platinum on carbon (Pt/C) catalyst. The reaction is carried out at a temperature range of 50-100°C and a hydrogen atmosphere of 0.1-5 MPa . This method yields high purity and selectivity, making it suitable for large-scale production.
Industrial Production Methods: For industrial production, the process involves the reduction of 3-chloro-4-fluoronitrobenzene using metallic iron as a reductive agent in the presence of an electrolyte solution. The reaction is conducted at elevated temperatures (80-90°C) with hydrochloric acid as a catalyst. The resulting product is then purified through organic solvent extraction and distillation to obtain high-purity 3-chloro-4-fluoroaniline .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-4-fluoro-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, as seen in the preparation methods.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pt/C is commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-chloro-4-fluoro-D-phenylalanine is used as a building block for the synthesis of more complex molecules. Its unique halogenated structure allows for the study of halogen bonding and its effects on molecular interactions .
Biology: In biological research, this compound is used to study the effects of halogenation on amino acid properties and protein interactions. It serves as a model compound for understanding the role of halogenated amino acids in biological systems .
Medicine: Its incorporation into peptides and proteins can enhance their stability and bioavailability, making it valuable for drug development .
Industry: Industrially, this compound is used in the production of fluorinated pharmaceuticals and agrochemicals. Its unique properties make it suitable for the development of new materials with improved performance .
Wirkmechanismus
The mechanism of action of 3-chloro-4-fluoro-D-phenylalanine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and selectivity towards enzymes and receptors. These halogen atoms can form strong electrostatic interactions and hydrogen bonds, affecting the compound’s overall activity and stability .
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-D-phenylalanine: Similar to 3-chloro-4-fluoro-D-phenylalanine but lacks the chlorine atom, affecting its chemical properties and reactivity.
3-Chloro-D-phenylalanine: Contains a chlorine atom but lacks fluorine, resulting in different biological and chemical behaviors.
L-Fmoc-3-fluorophenylalanine: A fluorinated phenylalanine derivative used in peptide synthesis.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual halogenation imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in scientific research and industry .
Eigenschaften
Molekularformel |
C9H9ClFNO2 |
|---|---|
Molekulargewicht |
217.62 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9ClFNO2/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 |
InChI-Schlüssel |
ANSQVYFGAKUAFD-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)Cl)F |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol](/img/structure/B12071215.png)





![Morpholine, 4-[2-[2-(4-piperidinyl)phenoxy]ethyl]-](/img/structure/B12071242.png)

![2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}ethan-1-amine](/img/structure/B12071248.png)
